![molecular formula C8H9F3N2O4S2 B12563401 4-[(Trifluoromethylsulfonylamino)methyl]benzenesulfonamide CAS No. 191277-36-8](/img/structure/B12563401.png)
4-[(Trifluoromethylsulfonylamino)methyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Trifluoromethylsulfonylamino)methyl]benzenesulfonamide is a chemical compound with the molecular formula C8H8F3NO4S2. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of trifluoromethyl and sulfonamide groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Trifluoromethylsulfonylamino)methyl]benzenesulfonamide typically involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions: 4-[(Trifluoromethylsulfonylamino)methyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-[(Trifluoromethylsulfonylamino)methyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-[(Trifluoromethylsulfonylamino)methyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and sulfonamide groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to interact with a variety of biological molecules .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 4-(Trifluoromethyl)benzenesulfonamide
- Benzenesulfonamide derivatives
Comparison: Compared to similar compounds, 4-[(Trifluoromethylsulfonylamino)methyl]benzenesulfonamide is unique due to the presence of both trifluoromethyl and sulfonamide groups, which enhance its reactivity and functionality. This dual functionality makes it a versatile compound in various chemical and biological applications .
Properties
CAS No. |
191277-36-8 |
|---|---|
Molecular Formula |
C8H9F3N2O4S2 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
4-[(trifluoromethylsulfonylamino)methyl]benzenesulfonamide |
InChI |
InChI=1S/C8H9F3N2O4S2/c9-8(10,11)19(16,17)13-5-6-1-3-7(4-2-6)18(12,14)15/h1-4,13H,5H2,(H2,12,14,15) |
InChI Key |
CHIZKUVUWKAMQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C(F)(F)F)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester](/img/structure/B12563321.png)
![(Decylphosphoryl)bis[(2,6-dichlorophenyl)methanone]](/img/structure/B12563327.png)
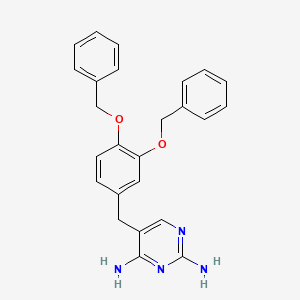
![(Z)-5-Cyclohexyl-3-(methoxyimino)-1H-benzo[b]azepin-2(3H)-one](/img/structure/B12563344.png)
![2-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12563347.png)
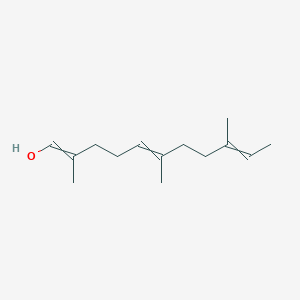
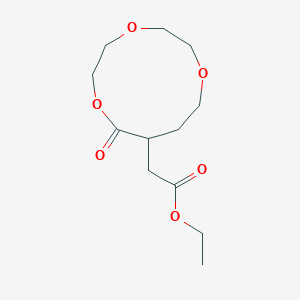
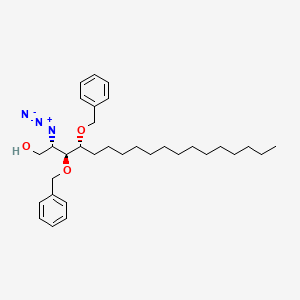

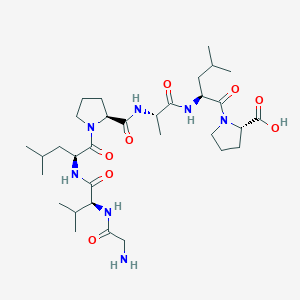
![1-(4-Methylbenzene-1-sulfonyl)-3-[2-(pyridin-2-yl)ethyl]-1H-indole](/img/structure/B12563378.png)
![N~1~-[3-(Dimethylamino)propyl]cyclohexane-1,4-diamine](/img/structure/B12563383.png)


